Physicochemical Differentiation: Molecular Formula and Lipophilicity Advantage over Pyrazolone-Fused Analogs
Compared to the common analog N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide (CAS 84555-16-8, a pyrazolone-fused derivative), the target compound exhibits a distinct molecular formula. The target compound (C₁₇H₁₄N₄OS) contains one less carbon atom and two fewer hydrogen atoms but one additional nitrogen atom relative to the pyrazolone analog (C₁₉H₁₈N₄O₂S) . This structural difference eliminates the 3-oxo group and the N-methyl substituent, which are present in the comparator. The absence of these polar and steric groups in the target compound is predicted to result in a higher logP and different hydrogen-bonding capacity, directly impacting membrane permeability and off-target binding profiles [1].
| Evidence Dimension | Molecular Formula & Predicted Lipophilicity |
|---|---|
| Target Compound Data | C₁₇H₁₄N₄OS; Exact Mass: 322.09 Da |
| Comparator Or Baseline | N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide (CAS 84555-16-8): C₁₉H₁₈N₄O₂S; Exact Mass: 366.12 Da [1] |
| Quantified Difference | Δ Molecular Weight: -44.03 Da; Structural distinction: absence of 3-oxo and N-methyl groups. |
| Conditions | Structures compared based on their molecular formulas; physicochemical properties predicted by class-level inference. |
Why This Matters
The lower molecular weight and distinct hydrogen-bonding pharmacophore of the target compound compared to the pyrazolone-fused analog predictably alters ADME properties, making it a non-interchangeable tool for target engagement studies where cellular permeability is a key parameter.
- [1] PubChem. (n.d.). N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide (CAS 84555-16-8). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
